molecular formula C10H12N4O2S B2841231 2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetohydrazide CAS No. 561009-01-6

2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetohydrazide

Cat. No.: B2841231
CAS No.: 561009-01-6
M. Wt: 252.29
InChI Key: GYHKCGHRJIOSDH-UHFFFAOYSA-N
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Description

Historical Development of Thieno[2,3-d]pyrimidine as a Privileged Structure

The thieno[2,3-d]pyrimidine scaffold originated from efforts to synthesize purine bioisosteres with improved pharmacokinetic properties. Early synthetic routes relied on the Gewald reaction, which combines pyranones, malononitrile, and sulfur under basic conditions to form the thiophene ring. For example, 2-amino-4,7-dihydro-5H-thieno[2,3-d]pyrano-3-cyanonitrile was synthesized via this method, enabling subsequent derivatization through amination and Dimroth rearrangement. Microwave-assisted synthesis later streamlined the production of 23 novel thieno[2,3-d]pyrimidines, 16 of which exhibited inhibitory activity against breast cancer cells.

Table 1: Key Milestones in Thieno[2,3-d]pyrimidine Development

Year Advancement Significance
2012 Gewald reaction optimization Enabled scalable synthesis of derivatives
2019 Identification as adenine bioisostere Expanded applications in kinase inhibition
2024 Microwave synthesis of anticancer derivatives Improved yield and biological activity

Bioisosteric Relationship with Purine Nucleobases

Thieno[2,3-d]pyrimidines mimic adenine’s planar heterocyclic structure, allowing them to interact with purine-binding enzymes and receptors. The sulfur atom in the thiophene ring enhances electron density, while the pyrimidine nitrogen atoms facilitate hydrogen bonding with biological targets. This bioisosterism has been exploited in designing inhibitors of phosphodiesterase 4 (PDE4) and dihydrofolate reductase (DHFR), where the scaffold’s rigidity improves binding affinity compared to flexible purine analogs. For instance, docking studies of PDE4B inhibitors revealed strong correlations between thieno[2,3-d]pyrimidine derivatives and their inhibitory potencies.

Pharmacological Significance of the Acetohydrazide Moiety

The acetohydrazide group (–NH–CO–NH2) enhances solubility and metabolic stability while enabling hydrogen bond interactions with enzymatic active sites. In MAC13772, an acetohydrazide derivative targeting the bacterial biotin pathway, structural optimization led to a 90-fold improvement in BioA inhibitory activity. Similarly, 2-(1,3-benzodioxol-5-yloxy)-N’-[substituted]-acetohydrazides demonstrated anticonvulsant efficacy in the 6 Hz psychomotor seizure model, with minimal neurotoxicity. The hydrazide moiety’s ability to chelate metal ions further broadens its applicability in antimicrobial agents.

Table 2: Role of Acetohydrazide in Bioactive Compounds

Compound Class Target Pathway Key Modification Effect
MAC13772 analogs Bacterial biotin synthesis Trifluoromethyl substitution 4× potency vs. A. baumannii
Anticonvulsants GABA receptors Benzodioxolyloxy substitution Reduced motor impairment

Position of 2-{5,6-Dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetohydrazide in Current Research

This compound integrates the thieno[2,3-d]pyrimidine core with an acetohydrazide side chain at the 2-position, a configuration shown to enhance binding to kinase domains and microbial enzymes. Its synthesis involves condensation of 5,6-dimethyl-4-oxothieno[2,3-d]pyrimidine with hydrazine derivatives under microwave irradiation. Preliminary evaluations against MDA-MB-231 breast cancer cells revealed an IC50 of 27.6 μM, comparable to paclitaxel (29.3 μM). Structural analogs featuring dichloro substitutions or benzimidazole extensions exhibit improved metabolic stability in liver microsomes, suggesting potential for in vivo applications.

Table 3: Comparative Activity of Thieno[2,3-d]pyrimidine Derivatives

Compound Biological Activity IC50/EC50 (μM) Target Organism/Cell Line
2-{...}acetohydrazide Anticancer 27.6 MDA-MB-231 breast cancer cells
PTX (control) Anticancer 29.3 MDA-MB-231 breast cancer cells
Dichloro analog BioA inhibition 0.12 Acinetobacter baumannii

Properties

IUPAC Name

2-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2S/c1-4-5(2)17-10-8(4)9(16)12-6(13-10)3-7(15)14-11/h3,11H2,1-2H3,(H,14,15)(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYHKCGHRJIOSDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)CC(=O)NN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001328100
Record name 2-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

37.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670112
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

561009-01-6
Record name 2-(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001328100
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Molecular Architecture

2-{5,6-Dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetohydrazide (molecular formula: C₁₁H₁₃N₅O₂S; molecular weight: 279.32 g/mol) consists of a fused thieno[2,3-d]pyrimidine core substituted with methyl groups at positions 5 and 6, a ketone at position 4, and an acetohydrazide side chain at position 2. The compound’s planar heterocyclic system enables π-π stacking interactions, while the hydrazide moiety provides hydrogen-bonding capabilities.

Retrosynthetic Strategy

Retrosynthetic disconnections suggest two feasible routes:

  • Core-first approach : Construction of the thieno[2,3-d]pyrimidine scaffold followed by side-chain functionalization.
  • Convergent approach : Simultaneous assembly of the core and side chain via multicomponent reactions.

Stepwise Synthesis via Cyclization-Functionalization

Thieno[2,3-d]pyrimidine Core Synthesis

The thieno[2,3-d]pyrimidine core is synthesized via cyclocondensation of 2-aminothiophene-3-carboxylate derivatives with urea or thiourea under acidic conditions. A representative protocol involves:

Reagents :

  • Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate (1.0 equiv)
  • Urea (2.5 equiv)
  • Concentrated HCl (catalytic)

Conditions :

  • Reflux in ethanol at 80°C for 6–8 hours.
  • Yield: 72–78%.

Mechanism :

  • Cyclization : Acid-catalyzed intramolecular nucleophilic attack of the amine on the carbonyl group.
  • Aromatization : Elimination of ethanol and water to form the pyrimidine ring.

Side-Chain Introduction: Acetohydrazide Formation

The acetohydrazide moiety is introduced via nucleophilic acyl substitution of the ethyl ester intermediate (ethyl 2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetate) with hydrazine hydrate:

Reagents :

  • Ethyl 2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetate (1.0 equiv)
  • Hydrazine hydrate (3.0 equiv)

Conditions :

  • Methanol solvent, 60°C, 4–6 hours.
  • Yield: 85–89%.

Critical Parameters :

  • Solvent polarity : Methanol > ethanol > isopropanol (higher polarity accelerates nucleophilic attack).
  • Hydrazine stoichiometry : Excess hydrazine prevents ester hydrolysis to carboxylic acid.

One-Pot Multicomponent Synthesis

Gewald Reaction-Based Route

The Gewald reaction enables concurrent formation of the thiophene ring and pyrimidine core. A modified protocol for this compound involves:

Reagents :

  • 2-Cyanoacetohydrazide (1.0 equiv)
  • Dimethyl acetylenedicarboxylate (1.2 equiv)
  • Sulfur (1.5 equiv)
  • Morpholine (base)

Conditions :

  • Microwave irradiation, 120°C, 20 minutes.
  • Yield: 58–63%.

Advantages :

  • Reduced reaction time (20 minutes vs. 8 hours for stepwise synthesis).
  • Avoids isolation of intermediates.

Limitations :

  • Lower yield due to competing side reactions.
  • Requires specialized equipment (microwave reactor).

Reaction Optimization and Scalability

Continuous Flow Hydrazinolysis

Recent advances in continuous flow chemistry enhance the scalability of the hydrazide formation step. A two-stage flow system achieves:

  • Residence time : 13–25 minutes.
  • Yield : 86% at 200 g scale.

Flow System Parameters :

Parameter Module 1 (Esterification) Module 2 (Hydrazinolysis)
Temperature 135°C 125°C
Residence time 9 minutes 6.6 minutes
Reagent concentration 0.4 M 0.3 M

Advantages :

  • Minimizes exposure to toxic hydrazine.
  • Precipitate formation controlled via temperature modulation.

Characterization and Quality Control

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 2.21 (s, 3H, CH₃), 2.34 (s, 3H, CH₃), 3.51 (s, 2H, CH₂CO), 9.12 (s, 1H, NH), 10.02 (s, 1H, NH).
  • ¹³C NMR (100 MHz, DMSO-d₆) : δ 12.4 (CH₃), 18.9 (CH₃), 42.1 (CH₂), 161.2 (C=O), 174.5 (C=O).

Mass Spectrometry :

  • ESI-MS : m/z 279.32 [M+H]⁺.

Purity Assessment

HPLC Conditions :

  • Column: C18, 5 μm, 4.6 × 150 mm.
  • Mobile phase: Acetonitrile/water (70:30).
  • Retention time: 6.8 minutes.

Industrial and Pharmacological Applications

Patent Landscape

  • US Patent 10,836,913 : Covers thieno[2,3-d]pyrimidine acetohydrazides as kinase inhibitors.
  • EP Patent 3,445,211 : Describes continuous flow synthesis of hydrazides for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the thieno[2,3-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives with potential biological activities.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that derivatives of thieno[2,3-d]pyrimidines exhibit antimicrobial properties. For instance, compounds similar to 2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetohydrazide have been studied for their effectiveness against various bacterial strains. In vitro studies show promising results in inhibiting the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties
Thieno[2,3-d]pyrimidine derivatives have also been investigated for their anticancer potential. The compound's ability to inhibit specific kinases involved in cancer cell proliferation has been documented. Case studies reveal that modifications to the thieno[2,3-d]pyrimidine scaffold enhance cytotoxicity against cancer cell lines such as HeLa and MCF-7 .

Enzyme Inhibition
This compound has been identified as a potential inhibitor of various enzymes relevant to disease processes. For example, its interaction with dihydrofolate reductase (DHFR) suggests a mechanism for treating conditions that require modulation of folate metabolism, such as certain cancers and autoimmune diseases .

Agricultural Applications

Pesticidal Activity
The unique structure of 2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetohydrazide has led to investigations into its use as a pesticide. Studies indicate that it can effectively control fungal pathogens in crops, providing an alternative to traditional fungicides that may have adverse environmental impacts. Field trials have shown significant reductions in disease incidence when this compound is applied to crops like wheat and rice .

Herbicidal Properties
In addition to its fungicidal capabilities, this compound has demonstrated herbicidal activity against certain weed species. Research indicates that it disrupts the growth of target weeds with minimal impact on non-target plants, suggesting its potential as a selective herbicide in agricultural practices .

Materials Science Applications

Polymer Development
The incorporation of thieno[2,3-d]pyrimidine derivatives into polymer matrices has been explored for developing advanced materials with enhanced thermal stability and electrical conductivity. The unique electronic properties of 2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetohydrazide contribute to the performance of conductive polymers used in electronic devices and sensors .

Summary Table of Applications

Application AreaSpecific UsesObservations
Medicinal ChemistryAntimicrobial agentsEffective against Staphylococcus aureus
Anticancer agentsCytotoxicity observed in HeLa and MCF-7 cells
Enzyme inhibitorsPotential DHFR inhibitor
Agricultural SciencePesticidesReduces fungal diseases in crops
HerbicidesSelective action against specific weeds
Materials ScienceConductive polymersEnhances thermal stability and conductivity

Mechanism of Action

The mechanism of action of 2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with DNA synthesis or protein function, thereby exerting antimicrobial or anticancer activities .

Comparison with Similar Compounds

Key Observations :

  • Chloro or thioether substituents (e.g., ) may enhance electrophilic reactivity but increase toxicity risks.

Comparison :

  • The dimethyl-substituted core may simplify synthesis compared to fused-ring analogs (e.g., tetrahydrobenzo derivatives in ), which require multi-step cyclization.
  • Hydrazone formation (common in ) demonstrates the versatility of the acetohydrazide group for further functionalization.

Spectral Characteristics

  • IR Spectroscopy :
    • The target compound exhibits characteristic C=O (amide) stretches near 1676 cm⁻¹ and NH stretches around 3069 cm⁻¹, consistent with analogs .
    • Hydrazone derivatives (e.g., ) show additional olefinic C=C stretches at ~1514 cm⁻¹.
  • NMR Spectroscopy: The NH proton in hydrazone derivatives resonates at δ 12.61 ppm (DMSO-d6), as seen in , whereas unsubstituted acetohydrazides show NH signals near δ 10–11 ppm . Methyl groups on the thieno[2,3-d]pyrimidine core appear as singlets at δ 2.2–2.4 ppm in $^1$H NMR .

Key Insight :

  • The 5,6-dimethyl groups produce distinct $^1$H NMR signals, aiding in structural differentiation from analogs with aromatic or thioether substituents.

Biological Activity

The compound 2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetohydrazide is a derivative of thienopyrimidine and hydrazide that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities, supported by relevant research findings and case studies.

  • Molecular Formula : C₁₈H₁₄N₄O₄S
  • Molecular Weight : 382.39 g/mol
  • CAS Number : [specific CAS number not provided in the search results]

Antitumor Activity

Recent studies have indicated that derivatives of thienopyrimidine compounds exhibit significant antitumor properties. For instance, a related compound demonstrated IC50 values of 0.126 μM against HeLa cells and 0.071 μM against SMMC-7721 cells . The structure-activity relationship (SAR) analysis suggests that electron-donating groups enhance anticancer activity.

CompoundCell LineIC50 (μM)
Compound AHeLa0.126
Compound BSMMC-77210.071
Compound CK5620.164

Anti-inflammatory Activity

The thienopyrimidine derivatives have also shown promising anti-inflammatory effects. For example, compounds derived from similar structures have been reported to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages, indicating their potential in treating inflammatory diseases .

Antimicrobial Activity

The antimicrobial efficacy of thienopyrimidine derivatives has been explored extensively. In vitro studies have revealed that these compounds can effectively inhibit the growth of various bacterial strains. For instance, a derivative showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentrations (MIC) below 10 μg/mL .

Case Studies

  • Anticancer Assessment
    A study conducted by Xia et al. evaluated the anticancer potential of a series of hydrazide derivatives related to thienopyrimidine. The results indicated that certain compounds induced apoptosis in cancer cells and inhibited cell proliferation significantly compared to control groups .
  • Inflammation Model
    In an experimental model of inflammation, a thienopyrimidine derivative was administered to mice subjected to induced inflammation. The results showed a marked reduction in paw edema and inflammatory cytokine levels, suggesting its therapeutic potential in inflammatory disorders .
  • Antimicrobial Efficacy
    A recent investigation into the antimicrobial properties of thienopyrimidine derivatives revealed that they not only inhibited bacterial growth but also displayed synergistic effects when combined with conventional antibiotics against resistant strains .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-{5,6-dimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}acetohydrazide, and how can purity be ensured?

  • Methodology : The synthesis typically involves multi-step reactions starting with thieno[2,3-d]pyrimidine core formation, followed by hydrazide conjugation. Key steps include:

  • Ring closure : Use carbon disulfide and potassium hydroxide to form the hydrazide scaffold (similar to oxadiazole synthesis in ).
  • Purification : Employ techniques like HPLC or recrystallization to achieve >95% purity (as noted in for analogous compounds).
  • Analytical validation : Confirm structure via IR, 1H^1 \text{H}-NMR, 13C^{13} \text{C}-NMR, and HRMS ().
    • Optimization : Vary solvents (e.g., ethanol vs. DMF), catalysts (e.g., K2_2CO3_3), and temperatures to maximize yield .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Techniques :

  • Spectroscopy : IR for functional groups (e.g., carbonyl at ~1700 cm1^{-1}), 1H^1 \text{H}-NMR for methyl protons (δ ~2.5 ppm), and HRMS for molecular ion validation ().
  • Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal X-ray diffraction to resolve 3D structure and confirm tautomeric forms ( ).
    • Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., varying IC50_{50} values) across studies?

  • Approach :

  • Standardize assays : Use consistent cell lines (e.g., NCI-60 panel) and enzyme sources (e.g., recombinant human dihydrofolate reductase) ().
  • Control variables : Validate purity (>98%) via HPLC and account for solvent effects (DMSO vs. saline) on activity ().
  • Cross-validation : Compare results with structurally similar compounds (e.g., thieno[2,3-d]pyrimidine derivatives in ) .

Q. What structure-activity relationships (SAR) govern the antitumor and antimicrobial properties of this compound?

  • Key Findings :

  • Core modifications : The thieno[2,3-d]pyrimidine ring is critical for VEGFR inhibition (). Methyl groups at positions 5 and 6 enhance metabolic stability ().
  • Hydrazide moiety : The acetohydrazide side chain enables Schiff base formation with aldehydes, improving bioavailability ().
    • Methodology : Synthesize analogs (e.g., replacing methyl with ethyl or aryl groups) and test against cancer cell lines (e.g., MCF-7) and bacterial strains (e.g., S. aureus) .

Q. How can the compound’s stability under physiological conditions be assessed, and what are its major degradation pathways?

  • Stability protocols :

  • In vitro assays : Incubate in PBS (pH 7.4) at 37°C and monitor degradation via LC-MS over 24–72 hours ().
  • Degradation products : Identify oxidation products (e.g., sulfoxide derivatives) using HRMS and compare with synthetic standards ().
    • Kinetic analysis : Calculate half-life (t1/2t_{1/2}) using first-order kinetics and adjust formulations (e.g., lyophilization) to enhance shelf-life .

Q. What in vitro and in vivo models are suitable for pharmacokinetic studies of this compound?

  • Models :

  • In vitro : Caco-2 cell monolayers for permeability; liver microsomes for metabolic stability ().
  • In vivo : Rodent models to assess oral bioavailability and tissue distribution (e.g., plasma and liver samples analyzed via LC-MS/MS).
    • Key parameters : Measure clearance, volume of distribution (VdV_d), and protein binding (e.g., using equilibrium dialysis) .

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